molecular formula C8H10N4 B1447531 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1215932-77-6

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1447531
CAS No.: 1215932-77-6
M. Wt: 162.19 g/mol
InChI Key: OIQBRQXGHWVXKY-UHFFFAOYSA-N
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Description

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by the presence of a triazole ring fused to a pyridine ring, with two methyl groups at the 3rd and 8th positions and an amine group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions involve using 1 equivalent of enaminonitrile and 2 equivalents of benzohydrazide in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: The amine group at the 6th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and amine functionality contribute to its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-7(9)4-12-6(2)10-11-8(5)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBRQXGHWVXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 3,8-dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (Step 67.3) (14.1 g, 71.9 mmol) and 10% Pd/C (2.75 g, 25.9 mmol) in MeOH (300 mL) was shaken for 5 h under 4 bar hydrogen atmosphere at RT. Further 10% Pd/C was added and the reaction mixture was shaken another 1 hh under hydrogen atmosphere. The mixture was filtered through Celite. The pad of Celite was washed with MeOH and the resulting filtrate was concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (hexane/(CH2Cl2-MeOH 19:1) 50-100% (CH2Cl2-MeOH 19:1)) to afford the title product as yellow solid. tR: 0.29 min (LC-MS 2); ESI-MS: 163 [M+H]+ (LC-MS 2); TLC (CH2Cl2-MeOH 9:1) Rf=0.26; 1H NMR (400 MHz, DMSO-d6) δ ppm 2.43 (s, 3H) 2.54 (s, 3H) 5.05 (br. s, 2H) 6.75 (br. s, 1H) 7.18 (br. s, 1H).
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2.75 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
Reactant of Route 5
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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